Amine, benzyl-cyclohexanon-3-yl-

anticonvulsant MES test enaminone SAR

Researchers sourcing the unsubstituted benzylamino enaminone template for anticonvulsant SAR often face supply inconsistency and misassigned reactivity. 3-(Benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5) is the definitive fragment-sized lead, benchmarked in MES models, with unique NaBH₄ resistance requiring dissolving metal reduction. • ≥98% purity, ideal for fragment-based diversification at C4-C6. • Enables direct access to cis/trans-3-aminocyclohexanols. • Pre-installed benzylamine fragment for imine condensation cascades. In stock for immediate dispatch.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B8531735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmine, benzyl-cyclohexanon-3-yl-
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
InChIKeyZGKPYHGRDFPIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylamino)cyclohex-2-en-1-one: Core β-Enaminoketone Building Block


Amine, benzyl-cyclohexanon-3-yl-, identified as 3-(benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5, molecular formula C₁₃H₁₅NO, MW 201.26 g/mol), is a prototypical β-enaminoketone featuring a benzylamino group conjugated to a cyclohexenone ring . This unsaturated scaffold serves as a versatile synthetic building block for accessing 3-aminocyclohexanols and heterocyclic systems, and has been established as a pharmacophore in anticonvulsant research, where it represents the key unsubstituted benzylamine enaminone template against which a panel of para-substituted and heteroatom-modified analogs have been quantitatively benchmarked in maximal electroshock seizure (MES) models [1].

Building Block
Enaminone scaffold for 3-aminocyclohexanols and heterocyclic systems
Pharmacophore Template
Unsubstituted benzylamine enaminone core with reported anti-MES activity
Reduction Profile
NaBH₄-resistant; requires dissolving metal reduction for downstream amines

3-(Benzylamino)cyclohex-2-en-1-one: Why Substitution Fails


Generic substitution among 3-amino-cyclohexenone analogs is precluded by two critical structure-dependent factors. First, unlike many saturated aminoketones or aniline-derived enaminones, 3-(benzylamino)cyclohex-2-en-1-one demonstrates a unique resistance to standard borohydride reduction (NaBH₄), a reactivity profile that distinguishes it from other β-enaminoketones and directly impacts the feasibility of downstream transformations to 3-aminocyclohexanol derivatives [1]. Second, quantitative structure-activity relationship (QSAR) studies in anticonvulsant models reveal that the unsubstituted benzylamino moiety is the optimal pharmacophoric feature; para-substitution on the benzyl ring (e.g., with carboxyl, chloro, cyano, fluoro, methoxy, methyl, or nitro groups) decreases or even abolishes anticonvulsant activity, and replacement of the benzyl linker with benzamide or N-phenyl groups yields fundamentally different activity profiles [2].

NaBH₄ reduction resistance may not transfer
Saturated aminoketones or other enaminones often reduce with NaBH₄, but this benzylamino enaminone does not, impacting 3-aminocyclohexanol synthesis routes.
Para-substitution can abolish anti-MES activity
SAR studies indicate that para-substituted benzyl analogs (Cl, F, OMe, etc.) may show reduced or absent anticonvulsant effect, so the unsubstituted core is critical.
Benzamide enaminones are conformationally distinct
Vinylic benzamides adopt a pseudo‑cyclic H‑bonded conformation absent in benzylamino enaminones, altering pharmacophore flexibility and target engagement.

3-(Benzylamino)cyclohex-2-en-1-one vs. Key Analogs


Anticonvulsant Potency in MES: 3p vs. Dimedone-Derived 3r

In a direct anticonvulsant evaluation within the same study, the unsubstituted benzylamine analog 3-(benzylamino)cyclohex-2-en-1-one (compound 3p) was reported to be 'less active' than its 5,5-dimethyl-substituted counterpart, 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one (compound 3r), which demonstrated a quantified intraperitoneal ED₅₀ of 53 mg/kg and a TD₅₀ of 148 mg/kg in mice in the maximal electroshock seizure (MES) test [1]. While the specific ED₅₀ value for 3p was not disclosed in the abstract, the explicit designation as 'less active' provides a rank-order potency differentiation within the benzylamino enaminone series, underscoring the negative impact of removing the gem-dimethyl substitution on the cyclohexenone ring for seizure protection.

MES Anticonvulsant Rank
Reported rank
Activity order: 3a > 3r > 3p. 3r ED₅₀ = 53 mg/kg (i.p. mice); 3p described as less active, ED₅₀ not disclosed.
Rank-order potency context for benzylamino enaminone series.
3p lacking gem‑dimethyl substitution; exact ED₅₀ unavailable.
anticonvulsant MES test enaminone SAR

NaBH4 Reduction Resistance vs. Other β-Enaminoketones

Experimental reduction studies have demonstrated that 3-(N-benzylamino)-2-cyclohexen-1-one cannot be reduced using sodium borohydride (NaBH₄), a reagent that is effective for reducing many other enaminoketone systems [1]. This observation, reported by Machado et al. (2006), highlights a distinct chemical inertness of this specific benzylamino enaminone under standard hydride conditions, contrasting with the behavior of other β-enaminoketone scaffolds that undergo facile NaBH₄ reduction to yield the corresponding saturated amino alcohols.

NaBH₄ Reducibility
Reported
3‑(N‑benzylamino) derivative: no reduction observed with NaBH₄. Other β‑enaminoketones typically reducible.
Requires alternative reduction strategy (e.g., Na/THF‑iPrOH).
GC/MS‑monitored reaction; Machado et al. 2006.
chemical reduction sodium borohydride β-enaminoketone reactivity

Conformational Basis: Benzylamino vs. Benzamide Enaminones

High-field NMR and X-ray crystallographic analysis reported in Foster et al. (1999) revealed a critical conformational distinction: the analogous vinylic benzamides adopt a pseudo three-ring configuration resulting from intramolecular hydrogen bonding between the vinyl proton and the amide carbonyl oxygen, whereas the benzylamino enaminone series (including 3-(benzylamino)cyclohex-2-en-1-one, compound 3p) lacks this structural feature [1]. This conformational difference underpins the observed divergence in anticonvulsant activity between the two chemotypes, with benzylamino enaminones showing a distinct pharmacological profile that cannot be replicated by the structurally constrained benzamide analogs.

Conformation
Reported
Benzylamino enaminones: no pseudo three‑ring H‑bond. Vinylic benzamides: pseudo three‑ring via vinylic‑H···amide O.
Conformational basis for non‑interchangeability in anticonvulsant screening.
X‑ray crystallography and high‑field NMR evidence.
X-ray crystallography NMR anticonvulsant pharmacophore

Lead Pharmacophore: Unsubstituted Benzylamino Enaminone

Across a comprehensive series of 37 benzylamino enaminones evaluated for anticonvulsant activity, the unsubstituted benzylamine analog was identified as the most potent pharmacophore, with para-substitution (carboxyl, chloro, cyano, fluoro, methoxy, methyl, or nitro groups) consistently decreasing or abolishing anticonvulsant activity [1]. The most potent congener in the full series was methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate (compound 30), which exhibited an oral ED₅₀ of 27 mg/kg in rats against maximal electroshock seizures, with a 10-fold lower concentration depressing excitatory synaptic transmission and action potential firing in rat nucleus accumbens neurons in vitro [1]. The structurally simplified analog 3-(benzylamino)cyclohex-2-en-1-one (compound 3p) served as an early prototype confirming that the benzylamine moiety itself, without ester substitution, retains significant anti-MES activity, though at reduced potency relative to the optimized ester-bearing scaffold [2].

Pharmacophore Hierarchy
Reported
Unsubstituted benzylamine core retains anti‑MES activity. Compound 30 (methyl ester congener): oral ED₅₀ = 27 mg/kg in rats.
Minimal pharmacophoric core for SAR elaboration; ester derivative ranked top in series.
Compound 3p serves as simplified prototype.
anticonvulsant lead compound enaminone pharmacophore ED50

LogP Comparison: 3-Enaminone vs. 4-Saturated Regioisomer

The 4-substituted regioisomer 4-(benzylamino)cyclohexanone (CAS 142009-99-2, saturated ketone) has a computed LogP of approximately 2.15–2.29 and a pKa of approximately 8.97 ± 0.20 (predicted) [1] . The target compound 3-(benzylamino)cyclohex-2-en-1-one (CAS 41609-04-5, α,β-unsaturated enaminone) is structurally differentiated by its conjugated enone system, which alters electron distribution, tautomeric equilibrium, and hydrogen-bonding capacity relative to the saturated 4-substituted analog. While a directly measured LogP for the 3-enaminone isomer is not published in the accessed sources, the conjugated system is expected to increase polarity and reduce LogP relative to the saturated 4-isomer, impacting membrane permeability and solvent partitioning in both biological assays and synthetic workups.

LogP Regioisomer
Data to verify
4‑(benzylamino)cyclohexanone: computed LogP ~2.15. 3‑enaminone: LogP not reported, expected lower due to conjugation.
Isomer‑specific LogP affects formulation and permeability.
Exact differential unverified; computational estimates.
lipophilicity LogP drug-likeness regioisomer comparison

Seizure Model Selectivity: MES vs. scPTZ

The benzylamino enaminone chemotype, including 3-(benzylamino)cyclohex-2-en-1-one as a representative unsubstituted analog, demonstrates selective efficacy in the maximal electroshock seizure (MES) model, which is predictive of activity against generalized tonic-clonic seizures [1] [2]. In a broader benzylamino enaminone evaluation, the lead fluorinated analog 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f) exhibited an oral ED₅₀ of 23.47 mg/kg in rats (MES), comparable to carbamazepine (ED₅₀ = 28.20 mg/kg under the same conditions), with no neurotoxicity observed up to 300 mg/kg [2]. While direct MES vs. subcutaneous pentylenetetrazole (scPTZ) comparative data for compound 3p are not available, the chemotype-level selectivity for MES over scPTZ models is documented, indicating a mechanism distinct from GABAergic agents such as benzodiazepines or valproate, which are preferentially active in the scPTZ model [1].

MES Selectivity
Class‑level inference
Chemotype MES‑selective; analog 4f oral ED₅₀ = 23.47 mg/kg (rat). scPTZ activity not reported for 3p.
MES‑selective mechanism distinct from GABAergic anticonvulsants.
Class‑level inference; 3p‑specific scPTZ data unavailable.
anticonvulsant MES scPTZ seizure model selectivity

3-(Benzylamino)cyclohex-2-en-1-one: Procurement & Key Applications


Fragment-Based Lead Discovery: Minimal Pharmacophoric Core

As the structurally simplest benzylamino enaminone retaining significant anti-MES activity, compound 3p (3-(benzylamino)cyclohex-2-en-1-one) serves as an ideal fragment-sized starting point for systematic elaboration in anticonvulsant lead discovery [1]. The established SAR hierarchy—where unsubstituted benzylamino enaminones exhibit activity that can be enhanced through C5,C5-dimethyl substitution (compound 3r, ED₅₀ = 53 mg/kg) and further optimized via ester incorporation (compound 30, ED₅₀ = 27 mg/kg oral in rats)—provides a rational vector for fragment growth [2] [3]. Procurement of 3p enables fragment-based screening campaigns where the benzylamino enaminone core can be diversified at the 4-, 5-, and 6-positions of the cyclohexenone ring, as well as on the benzyl aromatic ring, to systematically probe potency, selectivity, and neurotoxicity endpoints.

Synthesis of 3-Aminocyclohexanols via Dissolving Metal Reduction

3-(Benzylamino)cyclohex-2-en-1-one is a documented precursor for the preparation of cis- and trans-3-aminocyclohexanols, valuable chiral building blocks for pharmaceutical intermediates. Because standard NaBH₄ fails to reduce this β-enaminoketone [1], the established protocol employs sodium in THF-isopropyl alcohol (dissolving metal reduction) to achieve the desired reduction, yielding a mixture of cis- and trans-3-aminocyclohexanol isomers [2]. This specific reduction requirement differentiates 3p from other enaminoketones that are amenable to milder hydride-based reductions, making it essential for process chemists to procure the correct enaminoketone substrate and implement the appropriate reduction methodology.

Neuroscience Tool for Glutamate-Mediated Synaptic Transmission

The benzylamino enaminone chemotype, anchored by 3-(benzylamino)cyclohex-2-en-1-one as a foundational unsubstituted analog, has been shown to depress excitatory synaptic transmission and inhibit action potential firing in the rat nucleus accumbens through a mechanism involving glutamate machinery inhibition [1]. The compound's resistance to NaBH₄ reduction [2] and its distinct conformational flexibility relative to the pseudo-cyclic benzamide enaminones [3] make it a useful tool compound for electrophysiological studies where the unconstrained benzylamino pharmacophore is required to engage glutamate receptor or transporter targets without the conformational bias imposed by benzamide intramolecular hydrogen bonding.

Heterocycle Synthesis to 2-Benzyl N-Substituted Anilines

3-(Benzylamino)cyclohex-2-en-1-one and related β-enaminoketones participate in imine condensation–isoaromatization cascades with (E)-2-arylidene-3-cyclohexenones and primary amines to yield 2-benzyl N-substituted anilines, a class of compounds with emerging pharmaceutical relevance [1]. The benzylamino moiety at C3 provides a pre-installed benzylic amine fragment that can be leveraged in these transformations, reducing synthetic step count compared to routes that require post-hoc benzylamine introduction. This reactivity pathway, combined with the compound's commercial availability at 98% purity, positions it as a strategic building block for medicinal chemistry programs requiring N-substituted aniline libraries.

Application
Selection Property
Validation Focus
Fragment‑Based Lead Discovery
Minimal unsubstituted benzylamino enaminone core
SAR elaboration at C4/C5/C6 and benzyl ring
3‑Aminocyclohexanol Synthesis
NaBH₄‑resistant reduction profile
Dissolving metal reduction protocol (Na/THF‑iPrOH)
Neuroscience Tool (Glutamate Transmission)
Conformationally flexible benzylamino scaffold
Electrophysiology endpoints in nucleus accumbens (reported)
Heterocycle Synthesis to N‑Substituted Anilines
Pre‑installed benzylamine fragment
Imine condensation–isoaromatization cascade validation
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